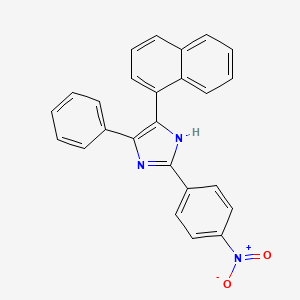![molecular formula C15H19N3OS B4917520 3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE](/img/structure/B4917520.png)
3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a piperidine ring, an oxadiazole ring, and a thione group, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a piperidine derivative with a phenyl-substituted oxadiazole precursor in the presence of a thionating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature and time can vary depending on the specific reagents and conditions used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield a dihydro derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer activity. Additionally, its interaction with microbial cell membranes can disrupt their integrity, contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indoles: These compounds share a similar piperidine moiety and exhibit biological activity as 5-HT6 receptor antagonists.
Piperidine Derivatives: Various piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones, have been studied for their pharmacological applications.
Uniqueness
3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is unique due to its combination of a piperidine ring, an oxadiazole ring, and a thione group. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
3-[(4-methylpiperidin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-12-7-9-17(10-8-12)11-18-15(20)19-14(16-18)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGJFDHOMNSUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C(=S)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B4917438.png)
![3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid](/img/structure/B4917439.png)
![1-[(4-Bromothiophen-2-yl)methyl]-4-phenylpiperazine](/img/structure/B4917442.png)

![N-(1,3-benzothiazol-2-ylmethyl)-5-[(2,6-difluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4917469.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B4917474.png)
![5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4917480.png)
![2-aminobenzimidazo[2,1-b]benzo[lmn]-3,8-phenanthroline-1,3,6(2H)-trione](/img/structure/B4917488.png)

![Glycine,N-[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]-,ethyl ester(9ci)](/img/structure/B4917504.png)
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4917507.png)
![isopropyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B4917512.png)

![3-chloro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4917537.png)
